molecular formula C21H14N2O2 B2924719 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 876401-08-0

3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2924719
CAS No.: 876401-08-0
M. Wt: 326.355
InChI Key: YQIGBJXXLYKXGJ-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidinone core substituted with a naphthalen-1-ylmethyl group at the 3-position. The naphthalenylmethyl substituent introduces steric bulk and lipophilicity, which may enhance binding affinity to hydrophobic targets or improve metabolic stability compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-21-20-19(17-10-3-4-11-18(17)25-20)22-13-23(21)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGBJXXLYKXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuro[3,2-d]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Halogenated derivatives (e.g., 8-bromo-2-chlorophenyl analog) exhibit increased molecular weight and polarity due to electronegative substituents .

Crystallographic and Conformational Insights

  • Planarity: The benzofuropyrimidinone core is nearly planar in analogs like 3-phenyl-2-(prop-2-ynyloxy)-benzofuropyrimidinone (mean deviation: 0.045 Å) . The naphthalenylmethyl group may introduce slight torsional strain but retains planarity critical for π-π stacking interactions.
  • Crystal Packing: Monoclinic systems (e.g., P2₁/c for 3-isopropyl-2-(4-methoxyphenoxy) analog) suggest similar packing motifs for the target compound .

Biological Activity

The compound 3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a member of the benzofuro-pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H15N3O\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}

This structure indicates the presence of a complex heterocyclic framework that contributes to its biological properties.

Synthesis and Characterization

Recent studies have explored various synthetic routes for the preparation of this compound. The synthesis often involves multi-step reactions that yield high purity and yield under microwave irradiation conditions, which enhances reaction efficiency and reduces synthesis time .

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Salmonella typhi. The minimum inhibitory concentration (MIC) values for these compounds often match or exceed those of established antibiotics like cefotaxime .

Compound Bacterial Strain MIC (μmol/L)
7aBacillus subtilis6
7eSalmonella typhi8
9aStaphylococcus aureus<40

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds in this class have demonstrated the ability to inhibit tumor cell proliferation by targeting critical pathways involved in cancer cell survival and proliferation. Notably, some derivatives have shown efficacy against human cancer cell lines with IC50 values comparable to leading chemotherapeutic agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have reported that compounds with the benzofuro-pyrimidine scaffold exhibit significant radical scavenging activity. The ability to neutralize free radicals is attributed to the presence of electron-rich heterocycles within their structure, which stabilizes reactive species .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrido[2,3-d]pyrimidine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity profile with several compounds showing MIC values in the low micromolar range .
  • Anticancer Mechanisms : Another investigation focused on the mechanism of action of pyrido[2,3-d]pyrimidines in cancer cells, revealing that these compounds induce apoptosis through the activation of caspases and inhibition of key survival pathways such as PI3K/AKT/mTOR signaling .

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